

Spectroscopic Characterization of 3-Fluoro-4-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-(hydroxymethyl)phenol

Cat. No.: B565836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Fluoro-4-(hydroxymethyl)phenol**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical Structure and Properties

- IUPAC Name: **3-Fluoro-4-(hydroxymethyl)phenol**
- Molecular Formula: C₇H₇FO₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 142.13 g/mol [\[1\]](#)[\[3\]](#)
- CAS Number: 96740-92-0[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Fluoro-4-(hydroxymethyl)phenol**. These predictions are derived from the analysis of structurally similar compounds and the known effects of fluorine, hydroxyl, and hydroxymethyl substituents on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.5	br s	1H	Ar-OH
~7.1 - 7.3	m	1H	Ar-H5
~6.8 - 7.0	m	2H	Ar-H2, Ar-H6
~5.1 - 5.3	t, $J \approx 5.5$ Hz	1H	-CH ₂ OH
~4.4 - 4.6	d, $J \approx 5.5$ Hz	2H	-CH ₂ OH

Note: The chemical shift of the phenolic and benzylic hydroxyl protons can be concentration and temperature-dependent. Exchange with D₂O would cause these signals to disappear.[\[4\]](#)[\[5\]](#)
[\[6\]](#)

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~155 - 158 (d, $^1\text{JCF} \approx 240$ Hz)	C3-F
~148 - 151	C1-OH
~130 - 133 (d, $^3\text{JCF} \approx 5$ Hz)	C4-CH ₂ OH
~118 - 121 (d, $^2\text{JCF} \approx 18$ Hz)	C2
~115 - 118 (d, $^4\text{JCF} \approx 2$ Hz)	C5
~112 - 115 (d, $^2\text{JCF} \approx 25$ Hz)	C6
~60 - 63	-CH ₂ OH

Note: Carbon-fluorine coupling is a key feature in the ^{13}C NMR spectrum, providing valuable structural information.[\[7\]](#)[\[8\]](#)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretching (phenolic and alcoholic)
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching (-CH ₂ -)
1600 - 1585	Medium-Strong	Aromatic C=C stretching
1500 - 1400	Medium-Strong	Aromatic C=C stretching
~1260 - 1200	Strong	C-O stretching (phenolic) ^[9]
~1050	Strong	C-O stretching (primary alcohol)
~1150	Medium	C-F stretching

Note: The broadness of the O-H band is due to hydrogen bonding.^{[6][10][11]}

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
142	[M] ⁺ (Molecular Ion)
124	[M - H ₂ O] ⁺
113	[M - CHO] ⁺
95	[M - H ₂ O - CHO] ⁺

Note: The fragmentation pattern of phenols often involves the loss of water and carbon monoxide.

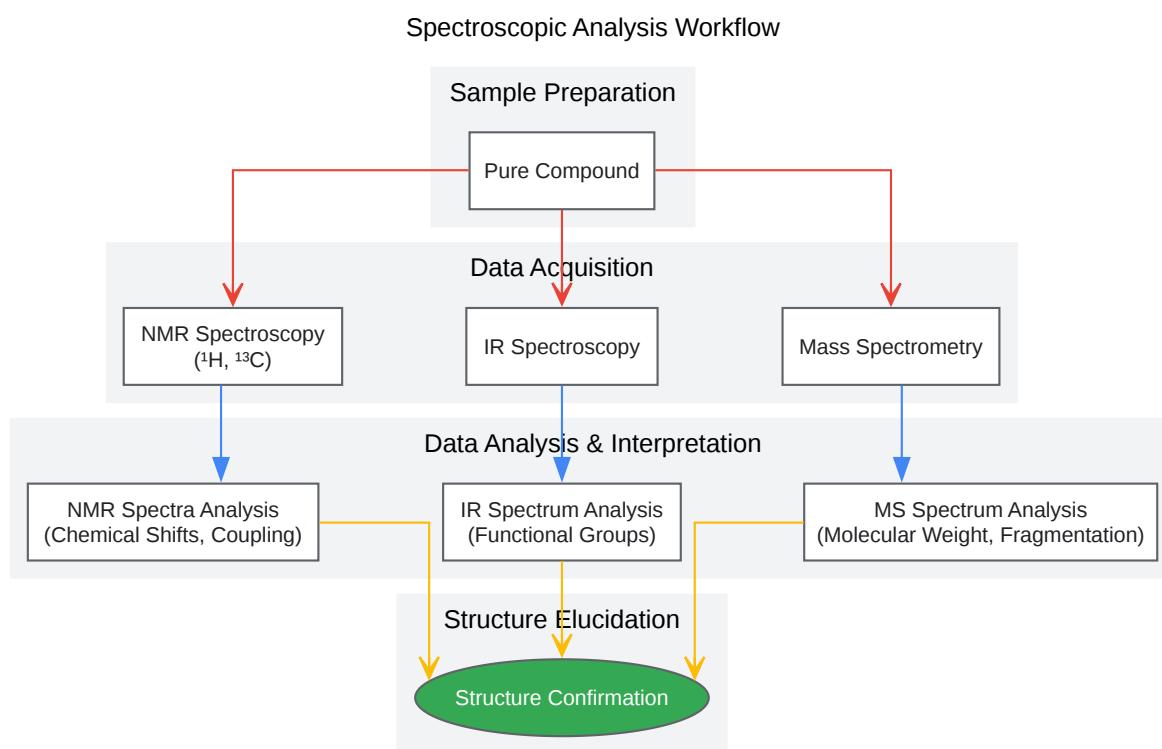
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluoro-4-(hydroxymethyl)phenol** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:
 - Employ proton decoupling to simplify the spectrum.[12]
 - A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.[8]
 - Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy


- Sample Preparation:
 - Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. Press the powder into a thin, transparent pellet.
 - Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two KBr or NaCl plates.[13]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the KBr pellet holder.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.
 - Typically, spectra are recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[14][15]
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and a molecular ion peak. Electrospray Ionization (ESI) is a softer ionization technique that can also be used, particularly with LC-MS.[16]
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum, plotting ion abundance versus mass-to-charge ratio (m/z).

Workflow and Data Integration

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical entity like **3-Fluoro-4-(hydroxymethyl)phenol**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **3-Fluoro-4-(hydroxymethyl)phenol**. Experimental verification remains essential for definitive structural elucidation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aobchem.com [aobchem.com]
- 2. 3-Fluoro-4-(hydroxymethyl)phenol | CymitQuimica [cymitquimica.com]
- 3. 4-Fluoro-2-(hydroxymethyl)phenol | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. eng.uc.edu [eng.uc.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review [mdpi.com]
- 16. Purdue Chemistry: Wentholt Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Fluoro-4-(hydroxymethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565836#spectroscopic-data-nmr-ir-ms-of-3-fluoro-4-hydroxymethyl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com